molecular formula C8H7F3O3S B3048619 Benzyl trifluoromethanesulfonate CAS No. 17674-16-7

Benzyl trifluoromethanesulfonate

Cat. No.: B3048619
CAS No.: 17674-16-7
M. Wt: 240.2 g/mol
InChI Key: QHTRLHAGKRCHKW-UHFFFAOYSA-N
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Description

Benzyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O3S. It is a triflate ester, where the triflate group (trifluoromethanesulfonate) is bonded to a benzyl group. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Safety and Hazards

Benzyl trifluoromethanesulfonate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep away from sources of ignition and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl trifluoromethanesulfonate can be synthesized through the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where benzyl alcohol and trifluoromethanesulfonic anhydride are reacted under controlled conditions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving group ability of the triflate moiety. It can also participate in various coupling reactions such as Suzuki and Heck reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting this compound with an amine yields a benzylamine derivative .

Mechanism of Action

The mechanism by which benzyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, which makes the benzyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce benzyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: Benzyl trifluoromethanesulfonate is unique due to its combination of the benzyl group and the triflate leaving group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where selective introduction of benzyl groups is required .

Properties

IUPAC Name

benzyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTRLHAGKRCHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455109
Record name BENZYL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17674-16-7
Record name BENZYL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl trifluoromethanesulfonate was prepared in carbon tetrachloride solution and used as a dried solution in Examples 53 through 55, in the same way the 2-propen-1-yl trifluoromethanesulfonate was prepared and used in Examples 41 through 44, starting with benzyl alcohol and trifluoromethanesulfonic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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